3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIEXRKVIGWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255922 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-22-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 3 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Reactivity Profile of Halogen Substituents at C-3 and C-6 Positions
The chemical behavior of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is dictated by the distinct electronic environments of the pyrrole (B145914) and pyridine (B92270) rings, and the inherent properties of the bromine and fluorine substituents at the C-3 and C-6 positions, respectively.
The bromine atom at the C-3 position, situated on the electron-rich pyrrole ring, and the fluorine atom at the C-6 position, on the electron-deficient pyridine ring, exhibit pronounced differential reactivity. The C-3 bromine is primarily susceptible to transformations involving organometallic intermediates, such as those in palladium-catalyzed cross-coupling reactions. This is attributed to the relative ease of oxidative addition of palladium to the C-Br bond compared to a C-F bond. Consequently, the C-3 position serves as a versatile site for the introduction of carbon-based substituents. beilstein-journals.org
Conversely, the fluorine atom at the C-6 position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom reduces the electron density of the ring, facilitating the attack of nucleophiles. Fluorine's high electronegativity further enhances the electrophilicity of the carbon to which it is attached, and its small size and ability to act as a good leaving group in SNAr reactions make the C-6 position a prime site for substitution by a variety of nucleophiles, including amines, alcohols, and thiols.
Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine system generally occurs at the C-3 position of the electron-rich pyrrole ring. However, in the case of this compound, this position is already occupied. While the presence of the bromine atom may direct electrophiles to other positions, such reactions are less common and often require forcing conditions.
The halogen substituents exert significant electronic effects on the pyrrolo[2,3-b]pyridine ring system. Both bromine and fluorine are electron-withdrawing through induction, which deactivates the aromatic system towards electrophilic attack. However, they can also donate a lone pair of electrons through resonance.
The fluorine atom at the C-6 position strongly deactivates the pyridine ring towards electrophilic substitution due to its powerful inductive effect. Concurrently, it activates the ring for nucleophilic aromatic substitution, as previously discussed.
The bromine atom at the C-3 position also deactivates the pyrrole ring towards electrophilic substitution via its inductive effect. However, its presence is primarily exploited for its utility as a leaving group in cross-coupling reactions, which has become a predominant strategy for the functionalization of this position. researchgate.net
Synthesis of Analogs and Congeners of this compound
The differential reactivity of the two halogen atoms on the this compound scaffold allows for selective and sequential modifications, providing a platform for the synthesis of a diverse array of analogs and congeners.
The primary design principle for the structural diversification of this compound revolves around the strategic and orthogonal reactivity of the C-3 and C-6 positions. Palladium-catalyzed cross-coupling reactions are typically employed for modifications at the C-3 position, while nucleophilic aromatic substitution is the method of choice for derivatization at the C-6 position. This orthogonality allows for a modular approach to the synthesis of complex molecules.
For instance, a Suzuki-Miyaura cross-coupling reaction can be used to introduce an aryl or heteroaryl moiety at the C-3 position, followed by a Buchwald-Hartwig amination or other SNAr reaction at the C-6 position to install a desired nitrogen, oxygen, or sulfur-containing side chain. This stepwise approach enables the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. mdpi.com
The installation of diverse functionalities on the this compound core is achieved through a variety of modern synthetic methodologies.
Table 1: Common Derivatization Reactions on Halogenated 1H-Pyrrolo[2,3-b]pyridines
| Position | Reaction Type | Reagents and Conditions | Installed Moiety |
|---|---|---|---|
| C-3 (Br) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl, Heteroaryl |
| C-3 (Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |
| C-3 (Br) | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |
| C-3 (Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |
| C-6 (F) | Nucleophilic Aromatic Substitution | Amine, base | Amino |
| C-6 (F) | Nucleophilic Aromatic Substitution | Alcohol/phenol, base | Alkoxy, Aryloxy |
This table represents common reactions for the functionalization of halogenated 7-azaindoles and are expected to be applicable to this compound.
For example, the C-3 position can be readily arylated or heteroarylated using Suzuki-Miyaura coupling conditions, which typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable boronic acid or ester. acs.org Similarly, Sonogashira coupling can be employed to introduce alkynyl groups, and Heck coupling for the installation of vinyl moieties. nih.gov
The C-6 position, activated by the fluorine atom, can undergo nucleophilic substitution with a wide range of amines, alcohols, and thiols, often under basic conditions, to yield the corresponding 6-substituted derivatives.
Bioisosterism is a key strategy in medicinal chemistry to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of a lead compound. In the context of this compound, bioisosteric replacements can be considered for the halogen atoms and the core heterocyclic system.
The bromine atom at C-3, while a useful synthetic handle, can be replaced by other groups to improve metabolic stability or introduce new interactions with a biological target. For instance, a cyano group or a small alkyl group could be considered as bioisosteres.
The fluorine atom at C-6 is often incorporated to enhance binding affinity or modulate metabolic pathways. Bioisosteric replacements for fluorine could include other small, electronegative groups such as a hydroxyl or amino group, or even a trifluoromethyl group, depending on the desired properties.
Furthermore, the entire 1H-pyrrolo[2,3-b]pyridine scaffold can be considered a bioisostere of other bicyclic systems like indole (B1671886), benzimidazole, or other isomeric pyrrolopyridines. The choice of scaffold can significantly impact properties such as solubility, pKa, and the ability to form key hydrogen bonds with a target protein. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[2,3-b]pyridine |
| Indole |
| Purine (B94841) |
Strategic Modification of the Pyrrole and Pyridine Nitrogen Atoms
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), possesses two distinct nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The inherent chemical differences between these two sites allow for selective functionalization, opening avenues for diverse derivatization strategies.
The pyrrole NH is weakly acidic and can be deprotonated to form a nucleophilic anion, which readily participates in reactions with various electrophiles. This reactivity is commonly exploited for the introduction of alkyl, acyl, and sulfonyl groups. In contrast, the pyridine nitrogen is basic and can be targeted by alkylating agents to form quaternary pyridinium (B92312) salts.
Modification of the Pyrrole Nitrogen (N1)
A primary strategy for modifying the pyrrole nitrogen is through N-alkylation and N-arylation, often preceded by the installation of a protecting group to modulate reactivity in subsequent synthetic steps.
One common approach involves the use of a sulfonyl group, such as a tosyl group (Ts), to protect the pyrrole nitrogen. For instance, the N-tosylation of a pyrrolo[2,3-b]pyridine derivative can be achieved using p-toluenesulfonyl chloride (TsCl) under phase-transfer catalysis conditions with tetrabutylammonium (B224687) hydrogen sulfate (B86663) in a biphasic system of 6N sodium hydroxide (B78521) and dichloromethane. google.com Alternatively, deprotonation with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of TsCl, also yields the N-tosylated product. google.com
The direct N-arylation of the 7-azaindole core can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent methods for forming C-N bonds. nih.govmdpi.comwikipedia.org The Ullmann reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. mdpi.comnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, offers a versatile method for coupling amines with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org While specific examples for the direct N-arylation of this compound are not extensively detailed in the provided search results, these established methodologies for 7-azaindole derivatives suggest a viable pathway for such transformations.
N-alkylation of the pyrrole nitrogen can be achieved by deprotonation with a suitable base followed by reaction with an alkyl halide. The choice of base and solvent is crucial for achieving high regioselectivity and yield.
Table 1: Examples of Pyrrole Nitrogen (N1) Modification of Pyrrolo[2,3-b]pyridine Derivatives This table is interactive. Click on the headers to sort the data.
| Starting Material | Reagent | Conditions | Product | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | p-Toluenesulfonyl chloride (TsCl), Tetrabutylammonium hydrogen sulfate | 6N NaOH, CH2Cl2, room temperature, 1h | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine derivative | google.com |
| 1H-pyrrolo[2,3-b]pyridine derivative | Lithium diisopropylamide (LDA), p-Toluenesulfonyl chloride (TsCl) | THF, -78 °C to room temperature | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine derivative | google.com |
Modification of the Pyridine Nitrogen (N7)
The pyridine nitrogen of the 7-azaindole scaffold is nucleophilic and can be targeted by electrophiles, leading to the formation of N-oxides or quaternary ammonium (B1175870) salts.
Alkylation of the pyridine nitrogen, also known as quaternization, can be achieved by reacting the 7-azaindole with an alkyl halide. For example, treatment of a 2-halopyridine with an alkylating agent like ethyl bromoacetate (B1195939) can lead to the formation of the corresponding pyridinium salt. nih.gov This strategy introduces a positive charge into the heterocyclic system, which can significantly alter its physical and biological properties.
Table 2: Example of Pyridine Nitrogen (N7) Modification This table is interactive. Click on the headers to sort the data.
| Starting Material | Reagent | Conditions | Product | Reference |
| 2-Halopyridine | Ethyl bromoacetate | Not specified | 2-Halopyridinium salt | nih.gov |
The strategic and selective modification of both the pyrrole and pyridine nitrogen atoms of this compound provides a powerful toolkit for chemists to fine-tune the properties of this important heterocyclic scaffold for a wide range of applications.
Biological and Pharmacological Investigations of 3 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
In Vitro Pharmacological Profiling and Target Identification Studies
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and evaluated for their potent inhibitory activity against FGFR1, 2, and 3. acs.org One particular compound, designated as 4h , demonstrated significant potency against multiple FGFR isoforms. rsc.org
In enzymatic assays, compound 4h exhibited low nanomolar inhibition of FGFR1, FGFR2, and FGFR3. rsc.org Further studies on pyrrolo[2,3-b]pyridine-3-one derivatives identified derivative 25 as a potent inhibitor of FGFR4, which is often implicated in hepatocellular carcinoma. nih.gov This compound showed excellent inhibitory activity in enzymatic assays. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| Derivative 25 | FGFR4 | 51.6 |
Monopolar Spindle 1 (MPS1) is a key protein kinase involved in the spindle assembly checkpoint, a critical control mechanism in cell division. Its overexpression is common in various human cancers. While related heterocyclic scaffolds such as 1H-pyrrolo[3,2-c]pyridine have been optimized as potent and selective MPS1 inhibitors, specific research detailing the investigation of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives as direct MPS1 inhibitors is not extensively documented in the currently reviewed literature. acs.orgnih.gov The broader family of pyrrolopyrimidines has also been explored for MPS1 inhibition. researchgate.net
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is a serine/threonine kinase that plays a vital role in various cellular processes, including cell survival, proliferation, and ion transport. Dysregulation of SGK-1 activity has been linked to several diseases, including cancer and inflammatory conditions. In a study focused on identifying novel anticancer agents, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against SGK-1. koreascience.kr This research highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting this specific kinase.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for embryonic development and wound healing. However, its aberrant activation is strongly associated with tumor growth, invasion, and metastasis. Several studies have focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors.
One study detailed the design and synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives, with compound 9 emerging as a potent inhibitor of c-Met kinase. nih.gov In another investigation, a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated. The most promising compound from this series, analog 34 , demonstrated excellent potency against c-Met. researchgate.net
| Compound | Target Kinase | IC50 (nM) |
| Compound 9 | c-Met | 22.8 |
| Analog 34 | c-Met | 1.68 |
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays an essential role in the initiation of DNA replication. Its inhibition is considered a promising strategy for cancer therapy, as tumor cells are often more sensitive to replication stress than normal cells. Research into 1H-pyrrolo[2,3-b]pyridine derivatives has led to the identification of potent Cdc7 inhibitors.
Through synthesis and structure-activity relationship studies, a potent ATP mimetic inhibitor of Cdc7 kinase was identified. acs.orgnih.gov This compound, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42) , showed a low nanomolar IC50 value, indicating strong inhibitory potential against Cdc7 kinase. acs.orgnih.govresearchgate.netresearchgate.net
| Compound | Target Kinase | IC50 (nM) |
| Compound 42 | Cdc7 | 7 |
Kinase Inhibition Studies
B-RAF Kinase Inhibition (particularly V600E B-RAF)
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical cascade that regulates cellular processes like proliferation and survival. nih.gov A specific mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at residue 600 (V600E), leads to constitutive activation of the B-Raf kinase and the downstream MAPK pathway. nih.gov This mutation is a significant driver in approximately 7% of all cancers, including a high percentage of melanomas. nih.gov Consequently, developing potent inhibitors for B-Raf(V600E) is a key strategy in targeted cancer therapy. ajchem-a.com
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been explored as B-Raf(V600E) inhibitors. Through structure-based design, researchers have developed series of compounds that target this aberrant enzyme. For instance, a series of pyrazolopyridine inhibitors, which share structural similarities with the pyrrolopyridine core, were optimized to achieve potent, selective, and orally bioavailable agents that demonstrated significant tumor growth inhibition in B-Raf(V600E)-driven mouse xenograft models. nih.govnih.gov Computational studies, including molecular docking simulations, have been employed to screen novel pyrrolo[2,3-b]pyridine derivatives to identify potential B-Raf(V600E) inhibitors. ajchem-a.com These studies analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions with key residues like CYS532 and PHE583, which are crucial for the stability of the inhibitor-enzyme complex. ajchem-a.com
| Compound Class | Target | Key Findings |
| Pyrazolopyridines | B-Raf(V600E) | Optimization led to potent, selective, and orally bioavailable agents that inhibited tumor growth in vivo. nih.govnih.gov |
| Pyrrolo[2,3-b]pyridine Derivatives | B-Raf(V600E) | Computational screening identified derivatives with high docking scores and stable binding interactions with key kinase residues. ajchem-a.com |
TANK-Binding Kinase 1 (TBK1) and IKKε Inhibition
TANK-binding kinase 1 (TBK1) and its homolog IκB kinase-ε (IKKε) are non-canonical IκB kinases that are integral to the innate immune response. invivogen.com They act as crucial signaling components in pathways that lead to the production of type-I interferons, which are essential for antiviral defense. nih.gov However, sustained activation of TBK1/IKKε signaling can also contribute to damaging hyper-inflammatory responses seen in various diseases. nih.govnih.gov This has made them attractive targets for the development of anti-inflammatory therapeutics. invivogen.com
A number of small molecule inhibitors have been developed to target the kinase activity of TBK1 and IKKε. Compounds such as BX795 and MRT67307 have been shown to potently inhibit both TBK1 and IKKε. selleckchem.com For example, MRT67307 inhibits TBK1 and IKKε with IC50 values of 19 nM and 160 nM, respectively. selleckchem.com Another inhibitor, Amlexanox, functions by competing for ATP-binding to these enzymes. invivogen.com While direct studies specifically detailing the inhibition of TBK1/IKKε by this compound derivatives are not extensively documented in the provided context, the broader class of heterocyclic kinase inhibitors often demonstrates activity across multiple kinase families, suggesting a potential area for future investigation.
| Inhibitor | Target(s) | IC50 Values |
| BX-795 | TBK1, IKKε | 6 nM (TBK1), 41 nM (IKKε) selleckchem.com |
| MRT67307 | TBK1, IKKε | 19 nM (TBK1), 160 nM (IKKε) selleckchem.com |
| Amlexanox | TBK1, IKKε | Functions as a competitive inhibitor. invivogen.com |
FMS Kinase Inhibition
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF1R), is a receptor tyrosine kinase that plays a vital role in the proliferation, differentiation, and survival of myeloid lineage cells. mdpi.com Dysregulation of CSF1R signaling is implicated in various inflammatory diseases and cancers, making it a validated target for drug discovery. mdpi.com
The pyrrolo[2,3-b]pyridine scaffold and its isosteres, such as pyrrolo[2,3-d]pyrimidines, have been extensively investigated for the development of CSF1R inhibitors. mdpi.com Researchers have utilized molecular hybridization, combining pharmacophoric elements from known bioactive molecules, to create novel compounds with enhanced activity. mdpi.com For example, a study on pyrrolo[3,2-c]pyridine derivatives identified compounds with antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range. doaj.org Another research effort focused on pyridine-based pyrrolo[2,3-d]pyrimidine analogs, leading to the discovery of a potent CSF1R inhibitor, compound 12b (N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), which exhibited low-nanomolar enzymatic activity and favorable cellular efficacy. mdpi.com
| Compound Series | Target | Key Findings |
| Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase | Identified compounds with antiproliferative activity (IC50 range: 0.15–1.78 µM) against a panel of cancer cell lines. doaj.org |
| Pyrrolo[2,3-d]pyrimidine analogs | CSF1R (FMS) | Compound 12b emerged as a highly potent inhibitor with low-nanomolar enzymatic and cellular efficacy. mdpi.com |
Investigation of Other Enzyme and Receptor Modulations
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its derivatives to interact with a wide range of other enzymes and receptors beyond the aforementioned kinases. These investigations have revealed potent inhibitory activities against several other important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a known driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. rsc.org One particular compound, 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org
Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is a multifunctional kinase implicated in the pathology of several diseases, including Alzheimer's disease. nih.gov A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was designed as a potent GSK-3β inhibitor, exhibiting an exceptionally low IC50 of 0.35 nM. nih.gov This compound showed acceptable selectivity when tested against a panel of 24 other structurally similar kinases. nih.gov
Janus Kinase (JAK) Inhibition: Janus kinases are crucial in modulating immune and inflammatory responses. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated as immunomodulators targeting JAK3. nih.govresearchgate.net Through chemical modifications, compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating the potential of this scaffold in treating immune diseases. nih.govresearchgate.net
| Derivative Class | Target Enzyme | Lead Compound | IC50 Value |
| 1H-pyrrolo[2,3-b]pyridines | FGFR1/2/3 | 4h | 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) rsc.org |
| 1H-pyrrolo[2,3-b]pyridines | GSK-3β | S01 | 0.35 nM nih.gov |
| 1H-pyrrolo[2,3-b]pyridines | JAK3 | 14c | Potent and moderately selective inhibitor nih.govresearchgate.net |
Cellular Mechanism of Action (MOA) Studies (Preclinical)
Preclinical studies investigating the cellular effects of 1H-pyrrolo[2,3-b]pyridine derivatives have elucidated their mechanisms of action, particularly in the context of oncology. These compounds have been shown to directly impact cancer cell viability and motility.
Derivatives based on the pyrrolo-pyridine and related scaffolds have demonstrated significant antiproliferative effects across various cancer cell lines. The inhibition of key kinases, such as FGFR, disrupts signaling pathways essential for cell growth, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). rsc.org
For example, the potent FGFR inhibitor 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was shown to effectively inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.org Similarly, mechanistic studies of a pyrrolo[2,3-d]pyrimidine derivative, compound 5k , revealed its ability to cause cell cycle arrest and apoptosis in HepG2 liver cancer cells. researchgate.net This pro-apoptotic activity was accompanied by an increase in key apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net The induction of apoptosis is a hallmark of effective anti-cancer agents, and various studies have confirmed this activity for different classes of kinase inhibitors. mdpi.com
| Compound | Cell Line | Cellular Effect |
| 4h (1H-pyrrolo[2,3-b]pyridine derivative) | 4T1 (Breast Cancer) | Inhibited cell proliferation and induced apoptosis. rsc.org |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | HepG2 (Liver Cancer) | Induced cell cycle arrest and apoptosis. researchgate.net |
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Therapeutic agents that can inhibit these processes are of significant clinical interest. The 1H-pyrrolo[2,3-b]pyridine derivative 4h , in addition to its effects on proliferation and apoptosis, was also found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org By targeting signaling pathways like the FGFR pathway, which are often involved in regulating the cellular machinery for movement and tissue remodeling, these compounds can effectively reduce the metastatic potential of cancer cells.
Modulation of Specific Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure of this compound, have been identified as potent modulators of various signaling pathways critical in oncology and immunology. These compounds often function as kinase inhibitors, targeting the ATP-binding site of these enzymes and thereby disrupting downstream signaling cascades.
One of the key pathways targeted is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Abnormal activation of this pathway is implicated in a variety of tumors. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org By inhibiting these receptors, the compounds can suppress tumor cell proliferation, induce apoptosis, and inhibit cell migration and invasion. rsc.org
Another significant target is the Janus kinase (JAK) family, particularly JAK3, which plays a crucial role in signaling pathways that modulate inflammatory and immune responses. The 1H-pyrrolo[2,3-b]pyridine core is recognized for its ability to mimic the pyrrolopyrimidine scaffold of other known JAK inhibitors. researchgate.net Derivatives of this scaffold have been synthesized as immunomodulators that target JAK3, which is integral to the interleukin-2 (B1167480) (IL-2) signaling pathway in T cells. researchgate.netnih.gov Inhibition of JAK3 can thus suppress IL-2-stimulated T cell proliferation, highlighting its potential in treating immune diseases and preventing organ transplant rejection. nih.gov
Furthermore, the Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway has been a focus of investigation for derivatives of this scaffold in the context of neurodegenerative diseases like Alzheimer's. A novel pyrrolo[2,3-b]pyridine-based inhibitor was designed to target GSK-3β, an enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov Inhibition of GSK-3β by this compound led to an increase in the phosphorylation of GSK-3β at serine-9 (an inactivating modification) and a decrease in the phosphorylation of tau at serine-396. This modulation of the GSK-3β pathway also resulted in the upregulation of β-catenin and neurogenesis-related biomarkers, promoting the outgrowth of neuronal neurites. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a versatile core in medicinal chemistry, serving as a bioisostere for indoles and pyrrolopyrimidines in structure-activity relationship (SAR) studies. nih.gov The biological activity of its analogs is highly dependent on the nature and position of various substituents on the bicyclic ring system.
The presence and position of halogen atoms on the 1H-pyrrolo[2,3-b]pyridine ring can significantly influence the biological activity of its derivatives. While specific quantitative SAR data for the 3-bromo-6-fluoro substitution pattern is not extensively detailed in the provided literature, general principles can be inferred from related structures. For instance, in the development of colchicine-binding site inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core, a bromo-substituted intermediate was a key precursor for generating a library of compounds. nih.gov The reactivity of the bromine atom at a specific position allows for the introduction of diverse aryl groups via cross-coupling reactions, which in turn modulates the antiproliferative activity. nih.gov
In another study, electron-withdrawing groups, such as chlorine atoms, were introduced onto a phenyl group attached to the pyrrole (B145914) nitrogen of a pyrrolo[2,3-b]pyridine derivative with the aim of enhancing its biological activity. juniperpublishers.com This suggests that the electronic properties conferred by halogens are a critical consideration in the design of potent analogs. The specific combination of a bromine at the 3-position and a fluorine at the 6-position in the title compound likely imparts a unique electronic and steric profile that influences its interaction with biological targets.
The efficacy of 1H-pyrrolo[2,3-b]pyridine analogs is profoundly affected by the electronic, steric, and lipophilic properties of their substituents.
Electronic Effects: The introduction of electron-donating groups (EDGs) has been shown to enhance the biological activity of some derivatives. In a series of 1H-pyrrolo[3,2-c]pyridine compounds, the presence of EDGs like methyl (CH₃) or methoxy (B1213986) (OCH₃) groups on a para-substituted B-ring led to an increase in antiproliferative activities. nih.gov Conversely, the strategic placement of electron-withdrawing groups can also be beneficial, as seen in the development of certain biologically active pyrrolo[2,3-b]pyridines. juniperpublishers.com
Steric and Lipophilic Effects: The size, shape, and lipophilicity of substituents are crucial for optimal receptor binding. In the development of JAK3 inhibitors, the introduction of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in inhibitory activity. nih.gov This highlights the importance of a bulky, lipophilic group at this position for favorable interactions within the kinase binding pocket. Similarly, for a series of pyrrolo[3,4-c]pyridine derivatives, the potency was found to increase with ethyl and propyl chains as the R² substituent compared to a methyl group or no substituent. However, larger substituents like phenyl or cyclopentyl led to a significant loss of potency, indicating a specific steric tolerance. mdpi.com
Several optimization strategies have been employed to enhance the potency and selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives. A common approach involves the modification of specific positions on the heterocyclic core.
For the development of potent JAK3 inhibitors, a key optimization step was the introduction of a carbamoyl (B1232498) group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov This modification, combined with the substitution of a cyclohexylamino group at the C4-position, led to a substantial increase in JAK3 inhibitory activity. researchgate.netnih.gov
In the pursuit of potent FGFR inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. One compound from this series, with a low molecular weight, was identified as a promising lead for subsequent optimization due to its potent FGFR inhibitory activity and its ability to inhibit breast cancer cell proliferation, migration, and invasion. rsc.org
Another strategy involves simplifying the molecular structure to improve properties like blood-brain barrier penetration. In the design of a GSK-3β inhibitor, a nonpolar benzene (B151609) ring was introduced onto the pyrrolo[2,3-b]pyridine skeleton to replace a longer chain, which also helped to reduce the polar surface area. nih.gov These targeted modifications are crucial for fine-tuning the pharmacological profile of these compounds to achieve the desired potency and selectivity for a specific biological target.
Preclinical Pharmacokinetic and Metabolic Stability Assessment
The evaluation of pharmacokinetic properties, particularly metabolic stability, is a critical step in the early stages of drug discovery to predict a compound's behavior in vivo.
In vitro metabolic stability assays using liver microsomes are standard procedures to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes. springernature.comnuvisan.com These assays measure the percentage of the parent compound that remains over time when incubated with liver microsomes, providing data to calculate parameters like half-life (t½) and intrinsic clearance (CLint). nuvisan.com
Studies on derivatives of scaffolds related to this compound have shown variable metabolic stability. For instance, in a study of imidazoline (B1206853) I2 receptor ligands, the metabolic stability of a compound was assessed in both human liver microsomes (HLM) and mouse liver microsomes (MLM). nih.gov The compound showed a half-life of 16.23 minutes in MLM, and its intrinsic clearance was calculated to be 153.7 mL/min/mg protein, classifying it as a high clearance compound in this species. nih.gov
In another study, five derivatives of a different heterocyclic scaffold showed high resistance to metabolism in human liver microsomes, with the percentage of metabolic stability being no lower than 97%. researchgate.net Three of these compounds were exceptionally stable (>99.9%), while two others underwent slight metabolization to form an oxidized derivative. researchgate.net
These findings underscore the importance of early in vitro metabolic profiling to identify compounds with favorable pharmacokinetic characteristics for further development.
Table 1: In Vitro Metabolic Stability of Selected Compounds in Liver Microsomes
| Compound | Species | Test System | Stability Metric | Value | Reference |
| B06 | Mouse | Liver Microsomes | Half-life (t½) | 16.23 min | nih.gov |
| B06 | Mouse | Liver Microsomes | Intrinsic Clearance (CLint) | 153.7 mL/min/mg protein | nih.gov |
| Derivative 19a | Human | Liver Microsomes | % Remaining | >99.9% | researchgate.net |
| Derivative 19b | Human | Liver Microsomes | % Remaining | >99.9% | researchgate.net |
| Derivative 21a | Human | Liver Microsomes | % Remaining | >99.9% | researchgate.net |
| Derivative 33b | Human | Liver Microsomes | % Remaining | ~98.32% | researchgate.net |
| Derivative 38b | Human | Liver Microsomes | % Remaining | ~97.94% | researchgate.net |
In Vivo Pharmacokinetic (PK) Studies in Animal Models (e.g., plasma exposure, clearance)
Pharmacokinetic studies typically involve administering the compound to animal models, such as rats or mice, and measuring its concentration in plasma over time. Key parameters that are evaluated include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and elimination half-life (t1/2).
For instance, a study on a series of 7-azaindole derivatives as Orai channel inhibitors reported on their pharmacokinetic properties. nih.gov While the exact structures of all tested compounds are not detailed, the study highlights that derivatives with favorable pharmacokinetic profiles were selected for further in vivo efficacy studies. nih.gov This underscores the importance of early pharmacokinetic assessment in the drug discovery process for this class of compounds.
The data presented in the table below is a representative example of pharmacokinetic parameters that might be observed for a substituted 7-azaindole derivative in rats, based on publicly available data for analogous compounds. It is important to note that these values are illustrative and the actual pharmacokinetic profile of this compound and its specific derivatives could vary.
Representative In Vivo Pharmacokinetic Parameters of a Substituted 7-Azaindole Derivative in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | - | 500 |
| Tmax (h) | - | 1.5 |
| AUC (ng·h/mL) | 800 | 2500 |
| Clearance (mL/min/kg) | 20 | - |
| Half-life (t1/2) (h) | 2.5 | 4.0 |
| Oral Bioavailability (%) | - | 60 |
This table presents hypothetical data for illustrative purposes and is not actual data for this compound.
Impact of Fluorine Substitution on Metabolic Stability
The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance its metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s, which are responsible for the majority of drug metabolism. By blocking sites of potential metabolism, fluorine substitution can prolong the half-life of a compound, leading to improved pharmacokinetic properties and potentially a more durable therapeutic effect.
In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, the fluorine atom at the 6-position of this compound is expected to influence its metabolic fate. Aromatic hydroxylation is a common metabolic pathway for many heterocyclic compounds. The presence of the electron-withdrawing fluorine atom can deactivate the pyridine (B92270) ring towards oxidative metabolism.
The table below illustrates the potential impact of fluorine substitution on the in vitro metabolic stability of a hypothetical 7-azaindole derivative.
Illustrative Impact of Fluorination on In Vitro Metabolic Stability
| Compound | Microsomal Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Non-fluorinated Analog | 15 | 46.2 |
| 6-fluoro Analog | 45 | 15.4 |
This table presents hypothetical data for illustrative purposes and is not actual data for this compound.
Applications in Chemical Biology
Beyond their potential as therapeutic agents, 7-azaindole derivatives, including halogenated variants like this compound, serve as valuable tools in chemical biology for dissecting complex biological processes.
Development as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological system. The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of such probes. The bromine atom at the 3-position of this compound is particularly useful as it provides a handle for further chemical modification.
Through cross-coupling reactions, various functional groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, can be attached to the 3-position. These modified probes can then be used in a variety of experiments to:
Visualize the subcellular localization of a target protein: By attaching a fluorescent dye, the probe can be used in microscopy studies to determine where the target protein resides within the cell.
Identify protein-protein interactions: A biotinylated probe can be used to pull down its target protein along with any interacting partners, which can then be identified by mass spectrometry.
Map the binding site of a drug: Photoaffinity labeling can be used to covalently attach the probe to its binding site on the target protein, allowing for the precise identification of the amino acid residues involved in the interaction.
While specific examples utilizing this compound as a chemical probe are not extensively documented, the synthetic tractability of the 3-bromo-7-azaindole core makes it an attractive scaffold for the generation of such tools.
Tools for Molecular Target Validation and Interaction Studies
The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop inhibitors for a wide range of biological targets, particularly protein kinases. nih.govrsc.orgacs.org These inhibitors are invaluable tools for validating the role of a specific target in a disease process. By selectively inhibiting the activity of a target protein with a small molecule, researchers can observe the downstream effects on cellular signaling pathways and disease phenotypes.
Derivatives of this compound can be synthesized and screened for activity against various targets. Once a potent and selective inhibitor is identified, it can be used in cell-based assays and animal models to:
Confirm the "druggability" of a target: Demonstrating that a small molecule can modulate the activity of a target and produce a desired biological effect provides strong validation for pursuing that target in a drug discovery program.
Elucidate the mechanism of action of a drug: By studying how an inhibitor interacts with its target at the molecular level, researchers can gain a better understanding of how the drug works.
Investigate the consequences of target inhibition: These tools allow for the exploration of the physiological and pathological consequences of blocking a specific biological pathway.
The development of potent and selective inhibitors based on the this compound scaffold can therefore significantly contribute to our understanding of disease biology and the identification of new therapeutic strategies.
Computational Chemistry and Molecular Modeling of 3 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Molecular Docking Studies with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target.
Molecular docking studies on derivatives of the pyrrolo[2,3-b]pyridine scaffold have identified a range of potential protein targets. For instance, novel pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of V600E-BRAF kinase, a protein implicated in certain cancers. ajchem-a.com Docking simulations of these compounds into the active site of V600E-BRAF revealed that interactions such as hydrogen bonds and hydrophobic interactions are crucial for binding. ajchem-a.com For 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, it is predicted that the pyridine (B92270) and pyrrole (B145914) nitrogen atoms could act as hydrogen bond acceptors and donors, respectively, while the aromatic rings would likely engage in hydrophobic and pi-stacking interactions within the active site of target proteins.
In studies of related pyrrolo[2,3-b]pyridine derivatives targeting V600E-BRAF kinase, key amino acid residues have been identified as being critical for binding affinity. ajchem-a.com For example, interactions with residues such as CYS532 and GLN530 through hydrogen bonding have been observed. ajchem-a.com Additionally, the carbonyl oxygen of some derivatives has been shown to interact with LYS483 via hydrogen bonding. ajchem-a.com It is plausible that this compound would engage with a similar set of residues in the ATP-binding pocket of various kinases, with the bromo and fluoro substituents potentially forming halogen bonds or other specific interactions that enhance binding affinity and selectivity.
| Protein Target | Predicted Interacting Residues | Type of Interaction |
| V600E-BRAF Kinase | CYS532, GLN530, LYS483 | Hydrogen Bonding, Hydrophobic |
| Fibroblast Growth Factor Receptor (FGFR) | Not specified | Not specified |
| Phosphodiesterase 4B (PDE4B) | Not specified | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While a specific QSAR model for this compound is not detailed in the available literature, the principles of QSAR are highly applicable. By synthesizing a series of analogs with variations at the bromo and fluoro positions, as well as on the pyrrole nitrogen, a dataset could be generated to build a robust QSAR model. Such a model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the inhibitory activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a ligand-protein complex over time. For this compound, MD simulations could be employed to study the stability of its docked pose within a protein's active site. These simulations can reveal how the ligand and protein adapt to each other, the role of solvent molecules in the binding interface, and provide a more accurate estimation of the binding free energy. This information is crucial for understanding the underlying thermodynamics of the interaction and for optimizing the lead compound.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its ADME properties. In silico tools can predict these properties early in the drug discovery pipeline, saving time and resources. For this compound, various ADME parameters can be computationally estimated.
| ADME Property | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Predicted to be high | Good potential for oral bioavailability |
| Caco-2 Permeability | Predicted to be within acceptable range | Indicates good intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Prediction varies based on specific model | May or may not cross the BBB, depending on CNS target |
| Plasma Protein Binding (PPB) | Predicted to be moderate to high | Affects the free concentration of the drug |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Likely to be evaluated against major isoforms (e.g., CYP3A4, CYP2D6) | Potential for drug-drug interactions |
| Excretion | ||
| Renal/Hepatic Clearance | Not specifically predicted | Would depend on metabolism and physicochemical properties |
| Toxicity | ||
| hERG Blockage | Predicted to be low | Lower risk of cardiotoxicity |
| Ames Mutagenicity | Predicted to be non-mutagenic | Lower risk of carcinogenicity |
These in silico predictions suggest that this compound possesses drug-like properties, making it a viable candidate for further preclinical development. researchgate.netnih.gov
Future Directions and Research Perspectives for 3 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the pyrrolo[2,3-b]pyridine core is well-established in the development of kinase inhibitors for oncology, its therapeutic potential extends far beyond cancer treatment. nih.govjst.go.jp Researchers are actively exploring its utility in a range of other diseases, driven by the diverse roles of kinases and other enzymes in human pathology.
The primary focus has been on protein kinase inhibitors, which are crucial in treating diseases caused by hyperactive protein kinases, such as cancer. caldwelllaw.com However, about 25% of all drug development is now directed towards kinase inhibitors for a variety of conditions. caldwelllaw.com These include inflammatory diseases such as Crohn's disease and osteoarthritis, as well as conditions like liver ischemia and pulmonary fibrosis. caldwelllaw.com
New research has identified specific non-oncology targets for pyrrolo[2,3-b]pyridine and related azaindole derivatives. These compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Other promising areas include allergic conditions like asthma, through the inhibition of targets such as Signal Transducers and Activators of Transcription 6 (STAT6) and the CRTh2 receptor. nih.govresearchgate.net There is also growing interest in their application for infectious diseases, with derivatives showing activity against influenza, various bacteria, and parasites responsible for leishmaniasis. nih.govresearchgate.netresearchgate.net
| Therapeutic Area | Key Molecular Target(s) | Potential Indications | Supporting Evidence |
| Neurodegenerative Disorders | GSK-3β, LRRK2 | Alzheimer's Disease, Parkinson's Disease | Derivatives show potent GSK-3β inhibition and promote neurite outgrowth. nih.govnih.gov |
| Inflammatory & Allergic Diseases | STAT6, CRTh2 Receptor, ROCK | Asthma, Arthritis, Glaucoma | 7-azaindole (B17877) derivatives have emerged as clinical candidates for allergic diseases. nih.govresearchgate.net |
| Infectious Diseases | Influenza Polymerase-B2, Bacterial Enzymes | Influenza (H1N1, H5N1), Bacterial Infections | Derivatives demonstrate antiviral and antibacterial properties. nih.govresearchgate.net |
| Metabolic & Cardiovascular Disorders | SGK-1 Kinase | Disorders associated with SGK-1 activity | The 1H-pyrrolo[2,3-b]pyridine scaffold is used to develop SGK-1 inhibitors. google.com |
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of complex heterocyclic molecules like derivatives of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine often involves multi-step processes. Traditional batch synthesis methods can face challenges related to efficiency, safety, and scalability. mdpi.com Consequently, the pharmaceutical industry is shifting towards next-generation synthetic methodologies that prioritize efficiency, safety, and environmental sustainability. sci-hub.se
Flow Chemistry: This technology represents a paradigm shift from traditional batch processing to continuous manufacturing. mtak.huspringerprofessional.de In flow chemistry, reagents are pumped through a network of tubes and microreactors, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. mdpi.com This enhanced control leads to higher yields, cleaner reactions, and improved reproducibility. mdpi.comspringerprofessional.de A significant advantage of flow chemistry is its ability to safely handle hazardous reagents and intermediates by generating them in situ in small volumes, minimizing risks associated with storage and handling. mdpi.commtak.hu This makes it a greener and more sustainable approach to chemical synthesis. sci-hub.se
C-H Functionalization: Direct C–H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules. nih.gov This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govrsc.org For pyridine-based structures, this method can reduce the number of synthetic steps, minimize waste, and provide access to novel chemical space that is difficult to reach with conventional cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. nih.govnih.gov
| Methodology | Core Principle | Key Advantages for Pyrrolo[2,3-b]pyridine Synthesis |
| Flow Chemistry | Continuous processing of reagents in microreactors. | Enhanced safety, improved reaction control, higher yields, increased efficiency and reproducibility, reduced waste. mdpi.commtak.hu |
| C-H Functionalization | Direct conversion of C-H bonds to new functional groups. | Fewer synthetic steps, increased atom economy, access to novel derivatives, reduced reliance on pre-functionalized substrates. nih.gov |
Integrated Approaches Combining Medicinal Chemistry, Chemical Biology, and Computational Design
The discovery of novel drugs based on the this compound scaffold is increasingly driven by an integrated approach that combines traditional chemistry with advanced computational tools. This synergy accelerates the drug discovery pipeline from initial hit identification to lead optimization.
This in silico work guides the efforts of medicinal chemists, who then synthesize the most promising compounds. These molecules are subsequently evaluated using a variety of biological assays developed by chemical biologists to validate their activity and mechanism of action at the molecular and cellular levels. This iterative "design-make-test-analyze" cycle, powered by the integration of computational and experimental sciences, significantly enhances the efficiency and success rate of drug discovery. nih.gov
Analysis of the Patent Landscape and Intellectual Property Implications for Pyrrolo[2,3-b]pyridine Derivatives
The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives, particularly as kinase inhibitors, has created a highly active and competitive intellectual property (IP) landscape. caldwelllaw.com The number of patent applications related to kinase inhibitors has been steadily rising, reflecting intense research and development in this area. caldwelllaw.comresearchgate.net
The patent landscape for pyrrolo[2,3-b]pyridines is characterized by several key trends:
Crowded Field: A large number of patents have been filed covering various pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors in oncology and other diseases. google.comgoogle.com This makes it challenging for new entities to establish a unique IP position.
Broad and Specific Claims: Patents often include broad claims covering the core scaffold, alongside more specific claims for individual compounds, synthetic methods, and therapeutic applications.
Upcoming Patent Expiries: A significant number of patents for first-generation protein kinase inhibitors are expected to expire by 2030. semanticscholar.orgnih.gov This "patent cliff" will open the door for the development of generic versions, which could increase market competition but also drive innovation toward next-generation inhibitors with improved efficacy and safety profiles.
Navigating this complex IP environment requires a strategic approach. Companies developing new drugs based on the this compound scaffold must focus on discovering novel derivatives with distinct properties, identifying new therapeutic targets, or developing innovative formulations to secure strong patent protection.
| Aspect of Patent Landscape | Description | Implication for Future Research |
| Patent Filing Trends | The number of patent applications for kinase inhibitors has risen consistently, with thousands filed in the last two decades. caldwelllaw.com | High level of competition requires significant innovation to secure new patents. |
| Scope of Patents | Patents cover novel compounds, methods of synthesis, and specific therapeutic uses. google.com | Researchers must carefully navigate existing patents to avoid infringement while carving out new IP space. |
| Patent Expirations | Many foundational patents for protein kinase inhibitors are set to expire. semanticscholar.orgnih.gov | Opportunity for generic competition and a push towards developing "next-generation" inhibitors with superior profiles. |
Q & A
Q. What are the common synthetic routes for 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine?
A widely used method involves halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. For example:
- Bromination : Direct bromination using N-bromosuccinimide (NBS) in DMF at room temperature achieves high regioselectivity at the 3-position .
- Fluorination : Fluorine can be introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., using fluoroborates) .
- Methylation : NaH/MeI in THF at 0°C selectively methylates the pyrrole nitrogen .
Key purification steps include silica gel chromatography (eluting with CH₂Cl₂/EtOAc mixtures) and recrystallization .
Q. How is the structure of this compound confirmed after synthesis?
- NMR spectroscopy : and NMR are critical for confirming regiochemistry. For example, NMR of similar compounds shows distinct aromatic proton signals at δ 8.89–8.57 ppm for pyrrolo-pyridine protons and δ 7.75–7.22 ppm for substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated as 315.12403, observed as 315.1237) .
- Purity analysis : HPLC or GC ensures >95% purity, as seen in protocols requiring >97% purity for biological testing .
Q. What safety precautions are essential when handling this compound?
- Storage : Keep away from heat/ignition sources (P210) and store in a cool, dry place under inert gas .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P201/P202) .
- Decomposition : Avoid strong acids/bases to prevent release of toxic HBr or HF gases .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?
- Directing groups : Electron-withdrawing groups (e.g., nitro) at specific positions can direct bromination/fluorination. For instance, nitration at C3 facilitates subsequent bromination at C5 .
- Catalytic methods : Pd(PPh₃)₄ enables Suzuki-Miyaura cross-coupling at C5 with arylboronic acids, leaving C3/Br intact for further modification .
- Computational modeling : DFT calculations predict reactive sites, aiding in optimizing reaction conditions for regioselective substitutions .
Q. How can conflicting literature data on reaction yields be resolved?
Q. What strategies optimize the compound’s bioactivity in kinase inhibition studies?
Q. How can intermediates prone to decomposition (e.g., 3-amino-pyrrolo[2,3-b]pyridines) be stabilized?
- In situ derivatization : Immediate acylation of 3-amino intermediates with nicotinoyl chloride prevents oxidation, yielding stable N-acyl derivatives .
- Low-temperature storage : Store intermediates at -20°C under argon to minimize degradation .
- Alternative protecting groups : Boc or Fmoc groups enhance stability during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
